molecular formula C10H13N3O2 B8759388 1-(4-nitrophenyl)pyrrolidin-3-amine CAS No. 218944-30-0

1-(4-nitrophenyl)pyrrolidin-3-amine

Cat. No. B8759388
M. Wt: 207.23 g/mol
InChI Key: ZKDWVPYZTDCGLP-UHFFFAOYSA-N
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Patent
US07179301B2

Procedure details

100 g (0.4 mol) of N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide (1) are introduced as a suspension into a solution containing 300 ml of 37% hydrochloric acid and 660 ml of water in a 2 l three-necked flask. The reaction medium is heated at 90° C. for 7 hours 45 minutes. After cooling, the medium is neutralized carefully with 300 ml of aqueous 35% sodium hydroxide (pH=approximately 8). The resulting solid is then filtered off, after which it is washed with water (until the washing waters are neutral). The product is then dried under vacuum over P2O5. 74 g (89%) of 1-(4-nitrophenyl)pyrrolidin-3-ylamine (2) are thus obtained in the form of a yellow solid.
Name
N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH:12]([NH:15]C(=O)C)[CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[OH-].[Na+]>O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
N-[1-(4-nitrophenyl)-pyrrolidin-3-yl]acetamide
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(CC1)NC(C)=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
660 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting solid is then filtered off
WASH
Type
WASH
Details
after which it is washed with water (until the washing waters
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is then dried under vacuum over P2O5

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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